6-({1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-({1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a carbonitrile group and a piperidine ring linked to a dichlorophenoxyacetyl group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the dichlorophenoxyacetyl intermediate: This step involves the reaction of 2,4-dichlorophenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2,4-dichlorophenoxy)acetyl chloride.
Coupling with piperidine: The intermediate is then reacted with piperidine to form 1-[2-(2,4-dichlorophenoxy)acetyl]piperidine.
Formation of the pyridine derivative: The final step involves the reaction of the piperidine derivative with 6-hydroxypyridine-3-carbonitrile under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
6-({1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-({1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile is not well understood, but it is likely to involve interactions with specific molecular targets and pathways. The presence of the dichlorophenoxy and piperidine groups suggests that the compound may interact with receptors or enzymes in the body, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid: A herbicide with similar structural features.
1-(2,4-Dichlorophenyl)piperazine: A compound with potential psychoactive effects.
Pyridine-3-carbonitrile: A simpler pyridine derivative used in various chemical syntheses.
Uniqueness
6-({1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. The presence of both the dichlorophenoxy and piperidine groups, along with the pyridine ring, sets it apart from other similar compounds and may result in unique interactions with biological targets.
Properties
IUPAC Name |
6-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O3/c20-14-2-3-17(16(21)9-14)26-12-19(25)24-7-5-15(6-8-24)27-18-4-1-13(10-22)11-23-18/h1-4,9,11,15H,5-8,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXDBCOOUSDTEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.